molecular formula C64H102O30 B140124 Yemuoside YM(9) CAS No. 128553-98-0

Yemuoside YM(9)

Cat. No.: B140124
CAS No.: 128553-98-0
M. Wt: 1351.5 g/mol
InChI Key: VQNYXFCBCCJLPK-UHFFFAOYSA-N
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Description

Yemuoside YM(9) is a nortriterpenoid saponin isolated from the plant Stauntonia chinensis. This compound belongs to a family of triterpenoid saponins known for their diverse biological activities. Yemuoside YM(9) has garnered interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-diabetic treatments .

Properties

IUPAC Name

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H102O30/c1-24-11-16-64(59(82)94-56-47(79)43(75)40(72)32(89-56)23-84-53-48(80)44(76)50(31(21-66)88-53)91-54-45(77)41(73)36(68)25(2)85-54)18-17-62(7)27(28(64)19-24)9-10-34-61(6)14-13-35(60(4,5)33(61)12-15-63(34,62)8)90-58-52(38(70)29(67)22-83-58)93-57-49(81)51(37(69)26(3)86-57)92-55-46(78)42(74)39(71)30(20-65)87-55/h9,25-26,28-58,65-81H,1,10-23H2,2-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNYXFCBCCJLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H102O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128553-98-0
Record name Yemuoside YM(9)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128553980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Yemuoside YM(9) involves the extraction of triterpenoid saponins from Stauntonia chinensis. The process typically includes the following steps:

Industrial Production Methods: Industrial production of Yemuoside YM(9) follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced separation techniques ensures the efficient isolation of the compound .

Chemical Reactions Analysis

Types of Reactions: Yemuoside YM(9) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Yemuoside YM(9), each with distinct biological activities .

Scientific Research Applications

Mechanism of Action

Yemuoside YM(9) exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Yemuoside YM(9) stands out due to its unique combination of anti-inflammatory and anti-diabetic properties, making it a promising candidate for further research and development.

Q & A

Q. How is Yemuoside YM(9) structurally characterized in recent studies?

Methodological Answer: Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of functional groups, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for 3D spatial arrangement. For reproducibility, ensure standardized protocols for sample preparation (e.g., solvent purity, temperature control) and cross-validate results with orthogonal techniques like infrared (IR) spectroscopy .

Q. What in vitro assays are commonly used to assess YM(9)'s bioactivity?

Methodological Answer: Cell viability assays (e.g., MTT or ATP luminescence), enzyme inhibition kinetics (e.g., IC₅₀ determination via fluorometric methods), and receptor-binding studies (e.g., surface plasmon resonance) are widely employed. Optimize assay conditions by testing multiple pH levels, incubation times, and solvent controls to minimize artifacts. Dose-response curves should be generated using at least three independent replicates .

Q. Which extraction methods are optimal for isolating Yemuoside YM(9) from natural sources?

Methodological Answer: Solvent extraction (e.g., ethanol/water mixtures) combined with column chromatography (e.g., silica gel or Sephadex LH-20) is effective. Validate purity via high-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection. Document solvent ratios, flow rates, and temperature to ensure reproducibility .

Q. How do researchers select model organisms for YM(9) pharmacological studies?

Methodological Answer: Prioritize organisms with established genetic and metabolic relevance to the target pathway (e.g., murine models for inflammation studies, zebrafish for neuroactivity). Justify choices based on ethical guidelines, metabolic similarity, and prior literature. Include strain-specific controls (e.g., wild-type vs. knockout models) .

Advanced Research Questions

Q. How can experimental design resolve contradictions in YM(9)'s reported mechanism of action?

Methodological Answer: Address discrepancies by incorporating:

  • Orthogonal assays (e.g., CRISPR gene editing to confirm target engagement).
  • Negative/positive controls (e.g., knockout cell lines or competitive inhibitors).
  • Dose-ranging studies to identify non-linear effects. Document all variables (e.g., batch-to-batch compound variability, cell passage number) to isolate confounding factors .

Q. What statistical methods are recommended for analyzing YM(9) pharmacokinetic data?

Methodological Answer: Non-linear mixed-effects modeling (NONMEM) or Bayesian hierarchical models are suitable for sparse data. For dose-response relationships, use four-parameter logistic regression. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk tests or Q-Q plots. Report confidence intervals and effect sizes to avoid overinterpretation .

Q. How can computational modeling predict YM(9)'s molecular targets?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding stability. Cross-reference predictions with transcriptomic or proteomic datasets (e.g., RNA-seq or affinity purification mass spectrometry). Validate experimentally using isothermal titration calorimetry (ITC) or microscale thermophoresis (MST) .

Q. What strategies ensure reproducibility in YM(9) bioactivity studies?

Methodological Answer:

  • Standardized protocols : Pre-register methods on platforms like Protocols.io .
  • Blinded experiments : Separate compound preparation and data analysis teams.
  • Inter-laboratory validation : Share samples with collaborating labs for independent replication. Include detailed metadata (e.g., equipment calibration logs, reagent lot numbers) in supplementary materials .

Q. How should researchers address batch variability in YM(9) synthesis?

Methodological Answer: Implement quality control (QC) checkpoints:

  • Purity assessment : HPLC with dual detectors (e.g., diode array and mass spectrometry).
  • Stability testing : Accelerated degradation studies under varied pH/temperature.
  • Batch documentation : Track synthetic routes, catalysts, and purification steps. Use statistical process control (SPC) charts to monitor critical parameters .

Q. What ethical considerations apply to in vivo studies of YM(9)?

Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies, including:

  • Sample size justification : Power analysis to minimize unnecessary subjects.
  • Humane endpoints : Predefine criteria for early termination.
  • Data transparency : Report all outcomes, including negative results.
    Obtain approval from institutional animal care and use committees (IACUC) .

Data Presentation and Analysis

Q. How should conflicting cytotoxicity data for YM(9) be interpreted?

Methodological Answer: Conduct meta-analysis to identify moderating variables (e.g., cell line origin, assay duration). Use funnel plots to detect publication bias. If heterogeneity is high, perform subgroup analyses (e.g., cancer vs. normal cells) and report I² statistics. Reconcile findings through controlled comparative studies .

Q. What visualization tools are optimal for presenting YM(9)'s dose-response relationships?

Methodological Answer: Use GraphPad Prism or R/ggplot2 to generate:

  • Sigmoidal curves with shaded 95% confidence intervals.
  • Heatmaps for multi-parameter comparisons (e.g., IC₅₀ vs. selectivity indices).
  • Forest plots for meta-analytic results.
    Ensure axis labels specify units and statistical tests used .

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